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For Researchers, Scientists, and Drug Development Professionals
Introduction

2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid (C10H16BNO4S, Molar Mass: 257.11
g/mol ) is a substituted arylboronic acid. Compounds of this class are of significant interest in
medicinal chemistry and organic synthesis, frequently serving as key building blocks in cross-
coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon
bonds. The presence of the sulfonamide group can influence the molecule's solubility, binding
characteristics, and overall biological activity. A thorough spectroscopic characterization is
essential for confirming the identity, purity, and structure of this compound.

This technical guide provides an overview of the expected spectroscopic data (NMR, IR, MS)
for 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid and outlines the general
experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for 2-Methyl-4-(N-
propylsulfamoyl)phenylboronic acid, the following tables summarize the predicted
spectroscopic data based on the analysis of its constituent functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted *H NMR Data (500 MHz, DMSO-de)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.0-8.2 Singlet 2H B(OH)2
~78-7.9 Multiplet 2H Aromatic CH
~74-75 Multiplet 1H Aromatic CH
~72-73 Triplet 1H NH
~28-29 Quartet 2H N-CH:2
~25 Singlet 3H Ar-CHs
~14-15 Sextet 2H CH2-CHs
~0.8-0.9 Triplet 3H CH2-CHs

Table 2: Predicted *C NMR Data (125 MHz, DMSO-ds)

Chemical Shift (0, ppm) Assignment

~ 140 - 145 Aromatic C-S

~ 135 - 140 Aromatic C-CHs
~130- 135 Aromatic CH
~125-130 Aromatic CH

~120- 125 Aromatic C-B (broad)
~45-50 N-CH2

~20-25 Ar-CHs

~20-25 CH2-CHs

~10-15 CH2-CHs
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Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

3400 - 3200 Strong, Broad O-H Stretch (B(OH)2)
3300 - 3200 Medium N-H Stretch (Sulfonamide)
3100 - 3000 Medium Aromatic C-H Stretch
2960 - 2850 Medium Aliphatic C-H Stretch
1600 - 1585 Medium Aromatic C=C Stretch
1500 - 1400 Medium Aromatic C=C Stretch
1350 - 1310 Strong S=0 Asymmetric Stretch

(Sulfonamide)

S=0 Symmetric Stretch

1170 - 1150 Strong (Sulfonamide)
1400 - 1300 Strong B-O Stretch
~ 1200 Medium C-N Stretch
~ 1000 Medium B-C Stretch

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data (Electrospray lonization - ESI)

lon Mode m/z Assignment
Positive 258.09 [M+H]*+
Positive 280.07 [M+Na]*
Positive 296.05 [M+K]*
Negative 256.08 [M-H]~
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Experimental Protocols

The following sections detail generalized procedures for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for *H and 3C NMR

o Sample Preparation:

o Weigh approximately 5-10 mg of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid for
'H NMR, or 20-50 mg for 3C NMR.

o Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de,
CDClIs, or Methanol-d4) in a clean, dry vial.[1]

o Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
o Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[1]

o If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS),
for chemical shift referencing.

e Instrument Setup and Data Acquisition:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity and resolution.

o Acquire a standard *H NMR spectrum. Typical parameters include a 30-45° pulse angle
and a relaxation delay of 1-2 seconds.

o For 3C NMR, acquire a proton-decoupled spectrum to obtain singlets for each unique
carbon. A larger number of scans will be necessary due to the low natural abundance of
13C_

» Data Processing:
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[e]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

o

Phase the resulting spectrum and perform baseline correction.

[¢]

Calibrate the chemical shift axis using the solvent residual peak or the TMS signal (0.00
ppm).

[¢]

Integrate the peaks in the *H NMR spectrum to determine the relative proton ratios.
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Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

Protocol for Solid Sample Analysis (Thin Film or KBr Pellet)
o Sample Preparation (Thin Film Method):
o Place a small amount of the solid sample (a few milligrams) in a small vial.

o Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or
methylene chloride) and mix to dissolve.[2]

o Place a single drop of this solution onto the surface of a salt plate (e.g., NaCl or KBr).[2]

o Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the
plate.[2]

o Sample Preparation (KBr Pellet Method):
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o Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide
(KBr) powder using an agate mortar and pestle.[3]

o The mixture should be a fine, homogeneous powder.

o Place the powder into a pellet press and apply high pressure to form a transparent or
translucent pellet.[3]

o Data Acquisition:
o Place the salt plate or KBr pellet into the sample holder of the FT-IR spectrometer.
o Acquire a background spectrum of the empty sample compartment (or a blank KBr pellet).

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.

» Data Processing:

o The instrument software automatically ratios the sample spectrum against the background
spectrum to generate the final transmittance or absorbance spectrum.

o Label the significant peaks with their corresponding wavenumbers.
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Caption: Workflow for IR Spectroscopy.

Mass Spectrometry (MS)

Protocol for Electrospray lonization (ESI-MS)
e Sample Preparation:
o Prepare a dilute solution of the sample (typically 1-10 ug/mL) in a suitable solvent system.

o The solvent should be compatible with ESI, such as a mixture of acetonitrile and water or
methanol and water.[4]

o A small amount of an acid (e.g., 0.1% formic acid) is often added for positive ion mode to
facilitate protonation, or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode.

[4]
e Instrument Setup and Data Acquisition:

o Infuse the sample solution into the ESI source via a syringe pump at a low flow rate (e.g.,
5-20 pL/min).

o Set the ESI source parameters, including the capillary voltage (typically 3-5 kV), nebulizing
gas pressure, and drying gas temperature and flow rate.[5]

o Set the mass analyzer to scan a relevant mass-to-charge (m/z) range (e.g., m/z 100-500).

o Acquire data in both positive and negative ion modes to observe protonated ([M+H]*),
sodiated ([M+Na]*), and deprotonated ([M-H]~) species.

o Data Analysis:
o Examine the resulting mass spectrum to identify the molecular ion peaks.
o Confirm the molecular weight of the compound from the m/z values of the observed ions.

o Analyze the isotopic pattern, particularly for the presence of boron (1°B and 1B), to further
confirm the elemental composition.[6]
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Caption: Workflow for Mass Spectrometry.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on the
chemical structure and typical values for its functional groups. Actual experimental data may
vary depending on the specific experimental conditions, such as the solvent used, sample
concentration, and instrument calibration. This guide is intended for informational purposes for
research professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b581226#spectroscopic-data-for-2-methyl-4-n-
propylsulfamoyl-phenylboronic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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